(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

Description

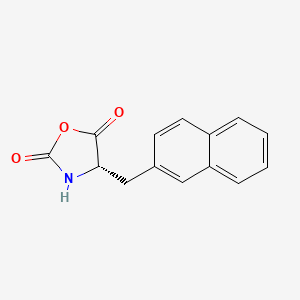

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral oxazolidine-2,5-dione derivative characterized by a 2-naphthylmethyl substituent at the C4 position of the heterocyclic ring. This compound belongs to the class of N-carboxy anhydrides (NCAs), which are pivotal in the synthesis of polypeptides via ring-opening polymerization (ROP) . The naphthyl group imparts steric bulk and aromaticity, influencing both its reactivity and physicochemical properties.

Properties

Molecular Formula |

C14H11NO3 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

(4S)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m0/s1 |

InChI Key |

VNCCQSJPZUPNPD-LBPRGKRZSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)OC(=O)N3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the reaction of a suitable naphthylmethyl derivative with an oxazolidine-2,5-dione precursor. Common synthetic routes may include:

Condensation Reactions: Combining naphthylmethylamine with oxazolidine-2,5-dione under acidic or basic conditions.

Cyclization Reactions: Using cyclization agents to form the oxazolidine ring from linear precursors.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxazolidinones or other oxidized derivatives.

Reduction: Formation of reduced oxazolidine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions at the naphthylmethyl group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.

Scientific Research Applications

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione has various applications in scientific research, including:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The naphthylmethyl group may play a crucial role in binding to target proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine-2,5-dione Derivatives

The following analysis compares (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione with structurally related compounds, focusing on substituent effects, synthesis, and properties.

Structural and Substituent Variations

| Compound Name | Substituent at C4 | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2-Naphthylmethyl | C₁₄H₁₁NO₃ | 241.25 | Bulky aromatic group; high steric demand |

| (S)-4-Methyloxazolidine-2,5-dione | Methyl | C₄H₅NO₃ | 115.09 | Small alkyl group; low steric hindrance |

| (S)-4-Isobutyloxazolidine-2,5-dione | Isobutyl | C₇H₁₁NO₃ | 157.17 | Branched alkyl; moderate steric effects |

| (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione | 4-Hydroxybenzyl | C₁₀H₉NO₄ | 207.19 | Polar hydroxyl group; enhanced solubility |

| N-Carboxy-l-phenylalanine anhydride | Benzyl | C₁₀H₉NO₃ | 191.18 | Aromatic substituent; moderate bulk |

Key Observations:

- Steric Effects: The 2-naphthylmethyl group in the target compound introduces significant steric bulk compared to methyl, isobutyl, or benzyl substituents. This may hinder polymerization kinetics or alter crystal packing .

- Aromaticity vs. Polarity: Unlike the 4-hydroxybenzyl derivative, the naphthyl group lacks polar functional groups, likely reducing aqueous solubility but enhancing hydrophobic interactions .

Crystallographic and Conformational Analysis

Crystal structures of benzyl-substituted NCAs (e.g., N-carboxy-l-phenylalanine anhydride) reveal dihedral angles of ~55–59° between the oxazolidine ring and the aromatic plane .

- Reduced Crystallinity: Greater steric hindrance could disrupt packing efficiency.

- Altered Reactivity: Conformational strain might accelerate or decelerate ROP kinetics compared to smaller substituents .

Research Findings and Implications

Polymerization Utility: Bulky substituents like naphthylmethyl may slow ROP rates but improve control over polymer tacticity .

Solubility Trade-offs: The hydrophobic naphthyl group likely limits solubility in polar solvents, necessitating organic media for reactions .

Structural Insights: Crystallographic data from benzyl analogs provide a foundation for predicting the target compound’s behavior in solid-state applications.

Biological Activity

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a compound that belongs to the oxazolidinone class, which has gained significant attention due to its potential therapeutic applications, particularly in antimicrobial activity. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a naphthylmethyl group attached to the oxazolidine ring, which contributes to its biological activity. The structural formula can be represented as follows:

This compound's unique structure allows it to interact effectively with biological targets, particularly in bacterial systems.

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit potent antibacterial properties. Specifically, this compound has shown efficacy against various Gram-positive bacteria, including strains resistant to conventional antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Effective against resistant strains |

| Streptococcus pneumoniae | 8 µg/mL | Significant reduction in biofilm formation |

| Enterococcus faecalis | 16 µg/mL | Moderate activity |

The compound demonstrated concentration-dependent inhibition of biofilm formation in Streptococcus pneumoniae, highlighting its potential as an antibiofilm agent. This property is crucial as biofilms contribute to chronic infections and antibiotic resistance.

The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of protein synthesis. It binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits. This action leads to a halt in bacterial growth and replication.

Case Study: Efficacy Against Resistant Strains

A study focusing on methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics like vancomycin. This combination therapy could enhance treatment efficacy against resistant infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves therapeutic concentrations in plasma and tissues following administration. Moreover, its toxicity profile appears manageable, with no significant adverse effects reported in preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.